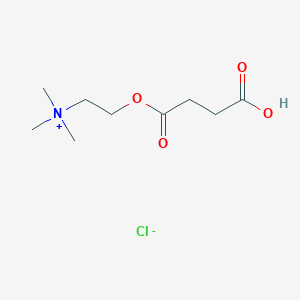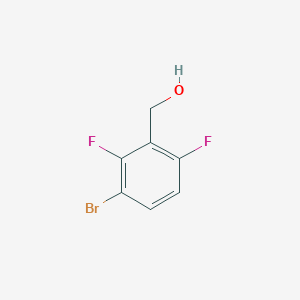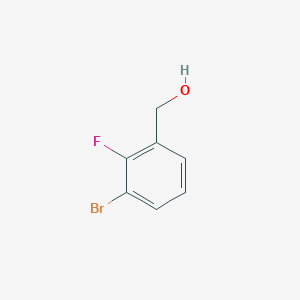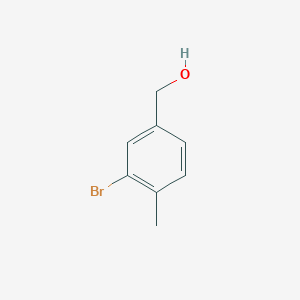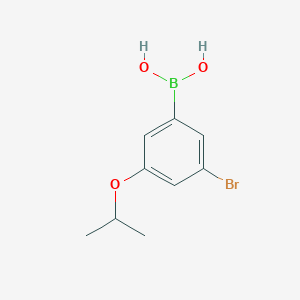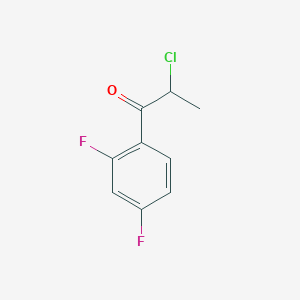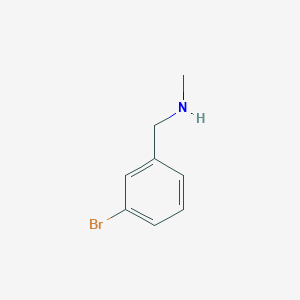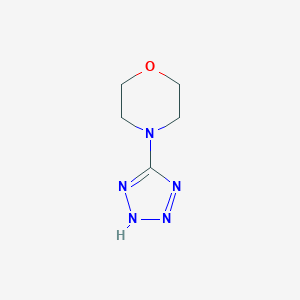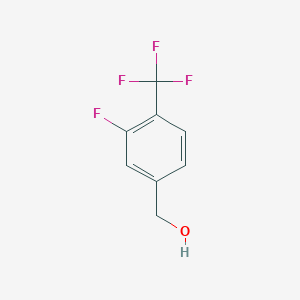
3-Fluoro-4-(trifluoromethyl)benzyl alcohol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, soluble fluoro-polyimides were synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating the use of fluorinated precursors in polymer synthesis . Another approach introduced a new benzyl ether-type protecting group for alcohols, which could be relevant for the synthesis of "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . Additionally, benzyltrifluoromethyl selenide was used for electrophilic trifluoromethylselenolation, demonstrating a method for introducing trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, the presence of C(sp3)–F bonds and the trifluoromethyl group affected the molecular conformation and crystal packing, which could be similar in "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . The introduction of fluorine atoms can lead to unique intermolecular interactions, such as hydrogen bonding and the "fluorous effect" .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions. For example, the hydrotrifluoromethylation of benzyl-protected homoallylic alcohol and amine derivatives was achieved using a photoredox catalyst, which could be analogous to reactions involving "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . Oxidative rearrangement of benzyl alcohols to form aryl fluoromethyl ethers also demonstrates the reactivity of benzyl alcohols in the presence of fluorine .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimide films derived from fluorinated diamines . The introduction of fluorine atoms can also affect the acidity and hydrogen bonding characteristics of a molecule . These properties are important for applications in materials science and pharmaceuticals, where stability and specific interactions are crucial.
Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
3-Fluoro-4-(trifluoromethyl)benzyl alcohol is a significant compound in the development of fluoroalkylation methods, especially in aqueous media. Fluorine-containing functionalities are pivotal in creating pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. The move towards environmentally friendly fluoroalkylation reactions in water has opened new prospects for green chemistry. Water as a (co)solvent or reactant in these reactions, including trifluoromethylation and other conversions, marks a significant step towards sustainable chemical processes (Hai‐Xia Song et al., 2018).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated biphenyls, where 3-Fluoro-4-(trifluoromethyl)benzyl alcohol could serve as a precursor, highlights the challenges and opportunities in creating fluorinated molecules. Such compounds are key intermediates in manufacturing materials like flurbiprofen. The development of practical synthesis methods for these molecules demonstrates the importance of fluorinated intermediates in organic synthesis and the chemical industry (Yanan Qiu et al., 2009).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives, for which 3-Fluoro-4-(trifluoromethyl)benzyl alcohol could be a structural component, are vital in supramolecular chemistry. These compounds, due to their simple structure and wide accessibility, have seen increasing use in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized rod-like structures stabilized by hydrogen bonding showcases the adaptability of fluorinated compounds in advanced material science (S. Cantekin et al., 2012).
Fluorine in Agrochemicals
The role of fluorine, including compounds like 3-Fluoro-4-(trifluoromethyl)benzyl alcohol, in the design and synthesis of agrochemicals has been significant. Fluorinated building blocks have been predominantly used to introduce fluorine into agrochemicals, affecting their activity and stability. The review of methodologies for fluorine incorporation into agrochemicals underscores the strategic importance of fluorinated compounds in enhancing the efficacy and environmental compatibility of pesticides (Qiang Wang et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBRNORZNYPTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372143 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
230295-16-6 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)


![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)
